molecular formula C5H11ClN2O B8344404 1-(2-Chloroethyl)-3-ethylurea

1-(2-Chloroethyl)-3-ethylurea

Cat. No.: B8344404
M. Wt: 150.61 g/mol
InChI Key: YPQZEMVLJPACGQ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-ethylurea is a urea derivative with structural similarities to chloroethylnitrosoureas (CENUs), a class of alkylating agents used in cancer chemotherapy. While the provided evidence focuses on nitrosoureas (compounds containing a nitroso group, e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, CCNU), this compound lacks this functional group. This distinction is critical, as the nitroso group in CENUs facilitates spontaneous decomposition into reactive intermediates responsible for DNA alkylation and carbamoylation . Despite structural differences, comparisons with nitrosoureas highlight key structure-activity relationships (SARs) relevant to cytotoxicity, DNA damage, and therapeutic efficacy.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

1-(2-chloroethyl)-3-ethylurea

InChI

InChI=1S/C5H11ClN2O/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9)

InChI Key

YPQZEMVLJPACGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCCl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chloroethyl)-3-ethylurea is characterized by its molecular formula C5H10ClN2OC_5H_{10}ClN_2O and a molecular weight of approximately 150.6 g/mol. The compound features a chloroethyl group, which is crucial for its biological activity, particularly in the context of alkylating agents used in cancer therapies.

Anticancer Activity

This compound is primarily known for its role as an alkylating agent. Alkylating agents are compounds that can add alkyl groups to DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription, which is particularly effective against rapidly dividing cancer cells.

  • Mechanism of Action : The compound acts by forming covalent bonds with DNA, leading to the formation of cross-links that prevent proper DNA function. This mechanism is similar to that of other nitrosourea compounds, which are well-documented in cancer treatment.

Clinical Use and Case Studies

  • Carmustine (BCNU) : A derivative of this compound is Carmustine, which has been widely used in treating brain tumors and multiple myeloma. Clinical studies have demonstrated its efficacy in prolonging survival rates in patients with high-grade gliomas when used in conjunction with surgery and radiation therapy .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents can enhance its anticancer effects. For instance, studies have shown improved outcomes when it is used alongside platinum-based drugs or other alkylating agents .

Toxicity and Safety Considerations

While this compound has potent anticancer properties, it also poses risks associated with toxicity:

  • Carcinogenic Potential : Studies have indicated that compounds similar to this compound may exhibit carcinogenic properties. For example, 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies .
  • Side Effects : Common side effects associated with its use include myelosuppression, nausea, vomiting, and increased risk of secondary malignancies. Monitoring and managing these side effects are essential for patient safety during treatment.

Data Tables

Application AreaDescriptionReference
Anticancer DrugUsed as an alkylating agent in chemotherapy
Combination TherapyEnhances efficacy when combined with other agents
Toxicity StudiesEvidence of carcinogenic potential

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound R₁ Substituent R₂ Substituent Nitroso Group Key Properties
BCNU 2-Chloroethyl 2-Chloroethyl Yes High alkylating/carbamoylating activity
CCNU 2-Chloroethyl Cyclohexyl Yes High lipid solubility, CNS penetration
Chlorozotocin 2-Chloroethyl Glucose derivative Yes Low carbamoylating activity
1-(2-Chloroethyl)-3-ethylurea 2-Chloroethyl Ethyl No Likely low alkylating activity

Structural Insights :

  • Lipid solubility (octanol/water distribution coefficient) is a critical determinant of tissue distribution. CCNU’s cyclohexyl group enhances lipid solubility, enabling blood-brain barrier penetration .
  • Carbamoylating activity depends on the R₂ substituent. Cyclohexyl (CCNU) and 2-chloroethyl (BCNU) groups yield potent carbamoylating activity, while glucose derivatives (chlorozotocin) reduce it .

Alkylating vs. Carbamoylating Activities

  • Alkylating activity correlates with DNA cross-linking efficiency. BCNU and CCNU induce DNA interstrand cross-links and DNA-protein cross-links, with peak damage occurring 6–24 hours post-treatment .
  • Carbamoylating activity inhibits DNA repair by modifying lysine residues on repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase).

DNA Interaction and Repair Mechanisms

Compound DNA Cross-Link Efficiency* Repair Inhibition Alkali-Labile Sites
BCNU High Strong Yes
CCNU Moderate Strong Yes
Chlorozotocin Low None No
This compound Not reported Likely none Unlikely

*Based on in vivo bone marrow studies .

  • Repair inhibition : CCNU’s breakdown product, 2-chloroethyl isocyanate, blocks single-strand break repair, potentiating cytotoxicity .
  • Alkali-labile sites : CENUs induce pH-sensitive DNA lesions, complicating damage quantification .

Toxicity and Therapeutic Index

Compound LD₅₀ (mice, mg/kg) Dose-Limiting Toxicity Therapeutic Index*
BCNU 25–30 Myelosuppression Low
CCNU 50–60 Delayed thrombocytopenia Moderate
Chlorozotocin >100 Renal toxicity High

*Therapeutic index = LD₁₀ / ED₉₀. Data from .

  • This compound : Expected to exhibit lower acute toxicity due to reduced alkylating/carbamoylating activity but lacks antitumor efficacy data.

Research Findings and Data Tables

Table 1: Comparative Cytotoxicity in 9L Rat Brain Tumor Cells

Compound IC₅₀ (μM)
BCNU 1.2
CCNU 1.5
1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea 1.3
Chlorozotocin 2.8

All nitrosoureas showed similar cytotoxicity under standardized conditions, suggesting alkylation as the dominant mechanism .

Table 2: DNA Cross-Link Formation in Rat Bone Marrow

Compound Cross-Link Frequency (per 10⁹ Da)
BCNU 12
CCNU 8
Chlorozotocin 3

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-ethylurea, and how can yield be improved?

Methodological Answer:
Synthesis typically involves nucleophilic substitution of 2-chloroethylamine with ethyl isocyanate under anhydrous conditions. Yield optimization requires precise control of reaction parameters:

  • Temperature: Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroethyl group).
  • Solvent: Use aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates.
  • Catalysis: Anhydrous sodium sulfate or molecular sieves can absorb moisture, improving reaction efficiency .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity (>95%) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.6–3.8 ppm (methylene protons adjacent to chlorine) and δ 1.1 ppm (ethyl group) confirm substituents.
    • ¹³C NMR: Carbonyl resonance at ~160 ppm and chlorine-adjacent carbons at ~45 ppm validate the urea backbone .
  • X-ray Crystallography: Resolves bond angles and distances, critical for confirming stereochemistry in coordination complexes .
  • IR Spectroscopy: Urea C=O stretch at ~1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Advanced: How can researchers investigate the pharmacodynamic behavior of this compound in oncology models?

Methodological Answer:

  • Radiolabeling Studies: Incorporate ¹⁴C or ³H isotopes to track biodistribution in murine models.
  • HPLC-MS Analysis: Quantify metabolite formation (e.g., hydroxylated derivatives) in plasma and tissue homogenates .
  • Dose-Response Curves: Evaluate cytotoxicity in vitro (e.g., IC₅₀ values in glioblastoma cell lines) using MTT assays. Correlate results with in vivo tumor regression studies .

Advanced: How should researchers address contradictions in chromatographic purity data for this compound?

Methodological Answer:

  • Orthogonal Methods: Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis to resolve co-eluting impurities.
  • Standard Spiking: Introduce certified reference materials to identify unknown peaks.
  • Statistical Validation: Apply ANOVA to assess inter-laboratory variability in retention times .

Advanced: What strategies are effective in synthesizing metal complexes with this compound?

Methodological Answer:

  • Coordination Chemistry: React with Ru(II) precursors (e.g., [Ru(η⁶-hexamethylbenzene)Cl₂]) in dichloromethane under nitrogen. Monitor ligand substitution via UV-Vis spectroscopy (λ = 450–500 nm for d-d transitions) .
  • Crystallization: Use slow diffusion of diethyl ether into a dichloromethane solution to grow single crystals for X-ray analysis .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (argon) to prevent degradation.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Emergency Measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with DNA alkyltransferase (target for anticancer activity). Set parameters: grid size = 60 ų, exhaustiveness = 100.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the chloroethyl group .

Advanced: What parameters are critical when developing an HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 6.8, 30:70 v/v) to balance retention and peak symmetry.
  • Detection: UV at 254 nm (urea chromophore).
  • Validation: Include linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (>90% in spiked plasma samples) .

Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate at 37°C in PBS (pH 7.4) and analyze aliquots via LC-MS at 0, 24, 48, and 72 hours.
  • Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay equations. Compare with structurally similar ureas to infer stability trends .

Advanced: How should conflicting literature on the compound’s mechanism of action be evaluated?

Methodological Answer:

  • Source Evaluation: Prioritize peer-reviewed studies with detailed method sections (e.g., HPLC conditions, in vivo models).
  • Reproducibility: Replicate key experiments (e.g., DNA alkylation assays) under standardized conditions.
  • Meta-Analysis: Use PRISMA guidelines to systematically compare outcomes across studies, highlighting variables like dose regimens or cell line selection .

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